

# Advanced Technical Guide: Anthranilamide-Based Histone Deacetylase (HDAC) Inhibitors

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## Compound of Interest

**Compound Name:** 2-amino-N-(2-methoxybenzyl)benzamide

**CAS No.:** 827012-76-0

**Cat. No.:** B2561489

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## Executive Summary

The landscape of epigenetic modulation has shifted significantly from first-generation pan-HDAC inhibitors (hydroxamates like Vorinostat) to second-generation, isoform-selective inhibitors. Anthranilamide-based inhibitors (often broadly categorized with benzamides) represent the pinnacle of this evolution, offering high selectivity for Class I HDACs (HDAC1, 2, 3) and a distinct kinetic profile characterized by slow, tight-binding mechanisms.<sup>[1][2][3]</sup>

This guide provides a rigorous technical breakdown of the anthranilamide pharmacophore, specifically focusing on Chidamide (Tucidinostat) and Entinostat (MS-275). It details the structural basis of their selectivity, provides validated synthesis and assay protocols, and explains the critical role of drug-target residence time in their therapeutic efficacy.

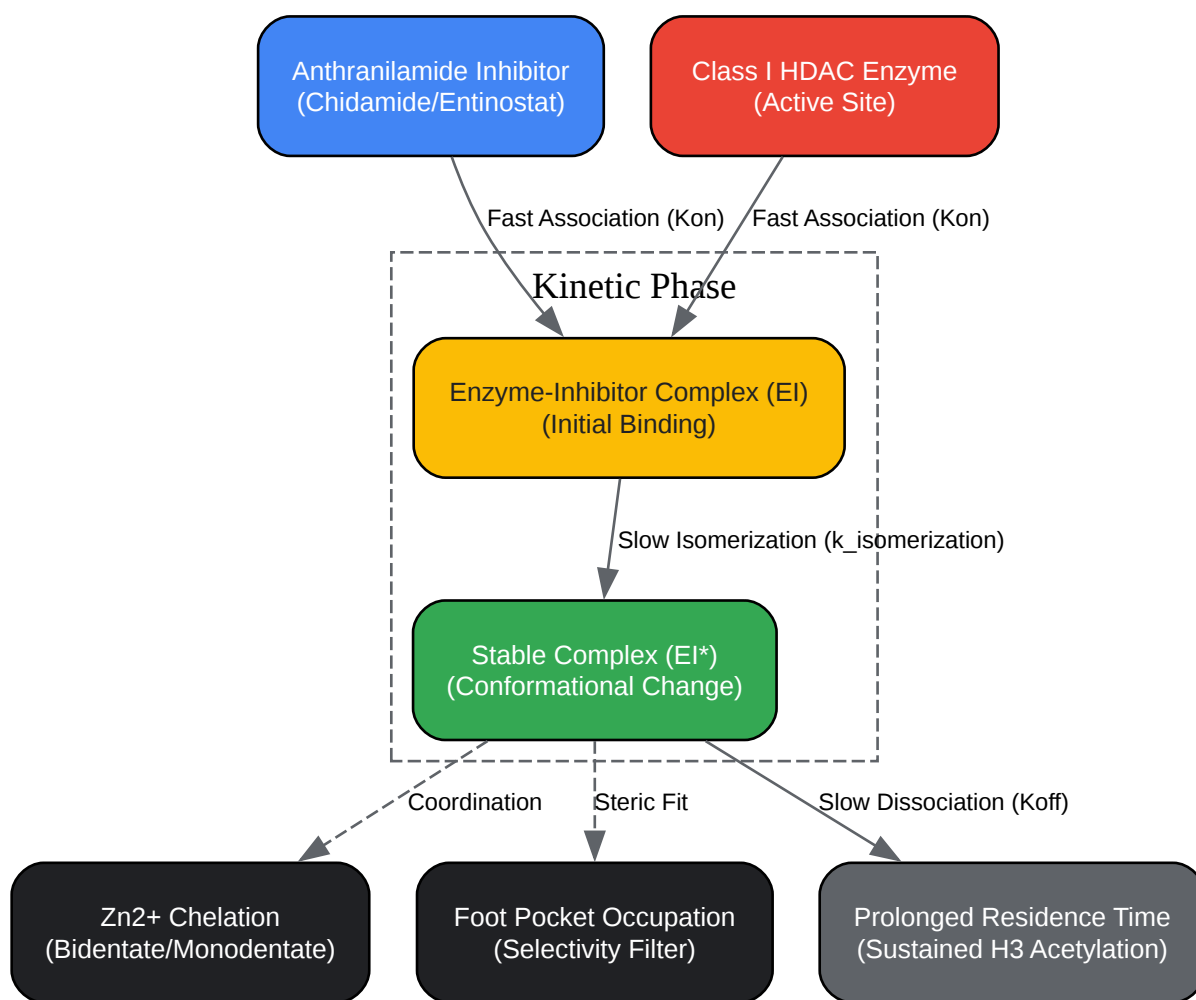
## Molecular Mechanism & Structural Biology

### The Kinetic Differentiator: Residence Time

Unlike hydroxamic acids, which typically exhibit fast-on/fast-off kinetics, anthranilamide-based inhibitors function as slow, tight-binding inhibitors. This is not merely a biochemical curiosity but the primary driver of their superior therapeutic index.

- Mechanism: The 2-aminoanilide zinc-binding group (ZBG) undergoes a conformational change upon entering the active site, often described as a "induced fit" mechanism.
- The "Foot Pocket": Class I HDACs possess a unique internal cavity (14 Å deep) adjacent to the zinc ion, known as the "foot pocket." Anthranilamides are designed to protrude into this pocket, a feature absent in Class II HDACs, thereby conferring isoform selectivity.
- Therapeutic Impact: The slow dissociation rate ( ) results in a prolonged residence time ( ). This allows the drug to maintain target occupancy even after systemic clearance, decoupling pharmacodynamics (PD) from pharmacokinetics (PK).

## Visualization: Binding Mode & Kinetics



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Figure 1: Kinetic mechanism of anthranilamide inhibitors. The transition from EI to EI\* represents the slow isomerization step that locks the inhibitor into the Class I specific foot pocket.

## Medicinal Chemistry & SAR

The anthranilamide scaffold consists of three pharmacophoric elements: the Cap, the Linker, and the Zinc-Binding Group (ZBG).

## Structure-Activity Relationship (SAR) Data[4]

Compound	Structure (ZBG)	Selectivity	IC50 (HDAC1)	IC50 (HDAC3)	Residence Time	Status
Chidamide	2-amino-4-fluorobenzamide	HDAC1, 2, 3, 10	~95 nM	~67 nM	High	Approved (CN/JP)
Entinostat	2-aminobenzamide	HDAC1, 3	~180 nM	~740 nM	High	Phase III
Vorinostat	Hydroxamic Acid	Pan-HDAC	~10 nM	~20 nM	Low	Approved (US)

Key SAR Insight: The fluorine substitution on the anthranilamide ring (as seen in Chidamide) is critical. It modulates the pKa of the aniline amine, enhancing the stability of the zinc coordination bond and improving metabolic stability against hydrolysis compared to non-fluorinated analogs.

## Experimental Protocols

### Synthesis of Chidamide (Optimized HBTU Route)

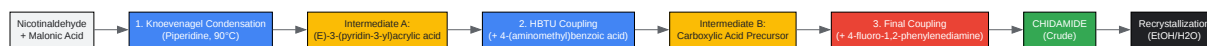
Rationale: Traditional synthesis using CDI (Carbonyldiimidazole) can be moisture-sensitive and yield variable results. The HBTU coupling method offers higher reproducibility and yield for the key amide bond formation.

Reagents:

- (E)-3-(pyridin-3-yl)acrylic acid (Starting Material A)[4]
- 4-(aminomethyl)benzoic acid (Linker)
- 4-fluorobenzene-1,2-diamine (ZBG Precursor)
- HBTU (Coupling Agent)[4][5]
- DIPEA (Base)

- DMF (Solvent)

Workflow Diagram:



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Figure 2: Optimized synthetic route for Chidamide avoiding unstable intermediates.

Step-by-Step Protocol:

- Preparation of Intermediate A: Reflux nicotinaldehyde and malonic acid in pyridine/piperidine to yield (E)-3-(pyridin-3-yl)acrylic acid.[4]
- Linker Attachment: Dissolve Intermediate A (1.0 eq) in DMF. Add HBTU (1.2 eq) and DIPEA (2.5 eq). Stir for 30 min at RT. Add 4-(aminomethyl)benzoic acid (1.1 eq). Stir overnight. Precipitate with water, filter, and dry.
- ZBG Introduction (Critical Step): Dissolve the product from Step 2 in DMF. Activate with HBTU/DIPEA as above. Add 4-fluorobenzene-1,2-diamine (1.2 eq). Note: Ensure the diamine is fresh to avoid oxidation products. Stir at RT for 12h.
- Purification: Pour into ice water. Filter the solid. Recrystallize from Ethanol/Water (9:1) to obtain white crystalline powder.

## Fluorometric HDAC Inhibition Assay (Kinetic Mode)

Rationale: Endpoint assays (IC50) fail to capture the slow-binding nature of anthranilamides. A kinetic progression curve is required to calculate

and

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Materials:

- Recombinant HDAC1 or HDAC3 enzyme.[6]
- Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).
- Developer: Trypsin or Lys-C.[1]
- Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl<sub>2</sub>.

#### Protocol:

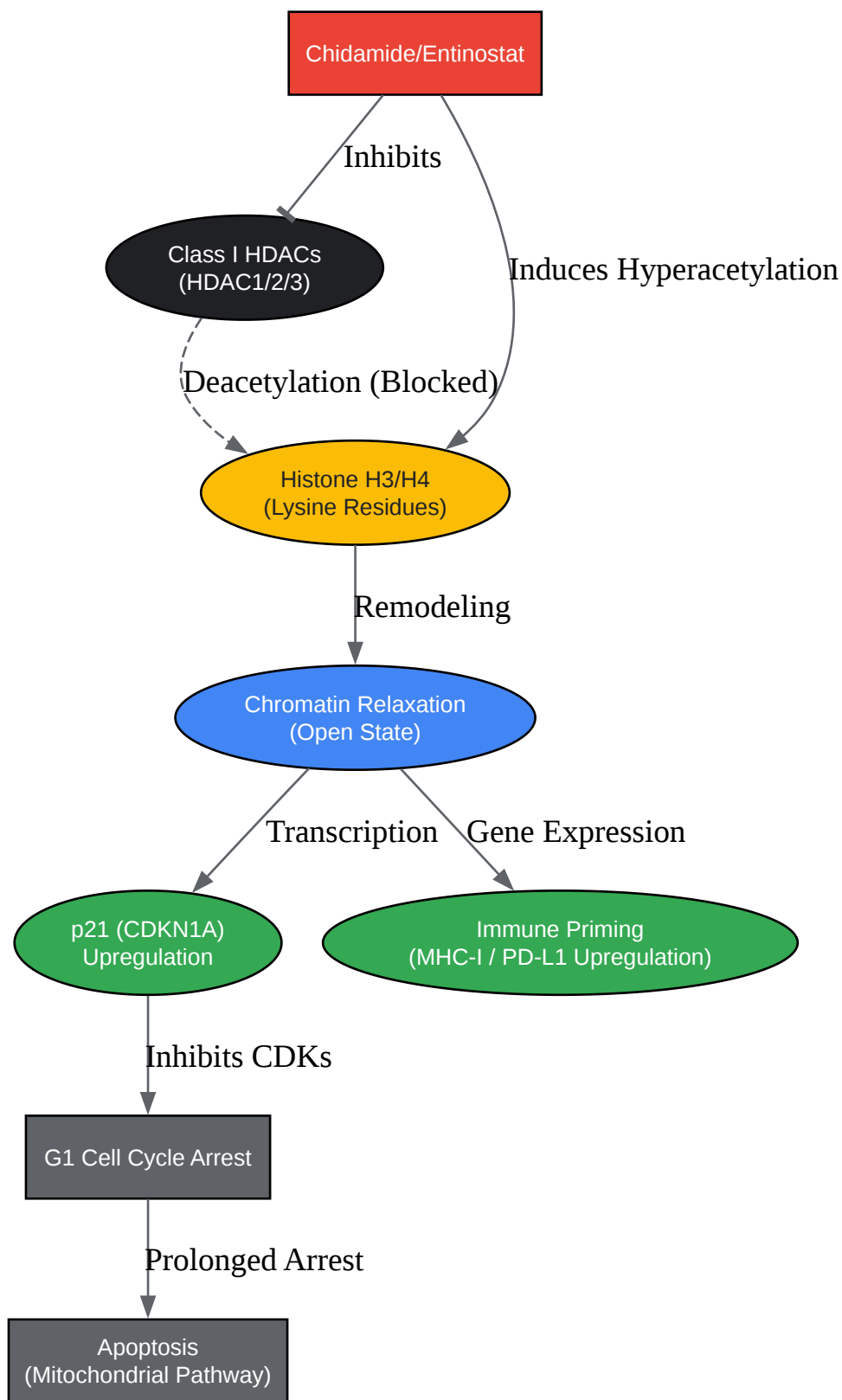
- Pre-incubation: Incubate enzyme (5 nM) with varying concentrations of inhibitor (0.1 nM – 10 μM) for 0, 30, 60, and 120 minutes. This time-course is critical to observe the IC<sub>50</sub> shift characteristic of slow-binding inhibitors.
- Reaction Start: Add Boc-Lys(Ac)-AMC (20 μM).
- Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) continuously for 60 minutes.
- Data Analysis: Plot

vs. Time. For anthranilamides, the IC<sub>50</sub> will decrease significantly as pre-incubation time increases (e.g., IC<sub>50</sub> at 2h << IC<sub>50</sub> at 0h).

## Therapeutic Applications & Signaling[8][9]

Anthranilamides are potent epigenetic modulators. By selectively inhibiting Class I HDACs, they induce chromatin relaxation (hyperacetylation) specifically at the promoters of tumor suppressor genes.

## Signaling Pathway Visualization



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Figure 3: Downstream epigenetic signaling cascades triggered by Class I HDAC inhibition.

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